

Application Notes and Protocols for Fas C-Terminal Tripeptide in Cell Culture

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Compound of Interest		
Compound Name:	Fas C-Terminal Tripeptide	
Cat. No.:	B15623289	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Fas receptor (FasR, CD95, or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, is a key mediator of programmed cell death, or apoptosis.[1][2][3] Upon binding its ligand, FasL, the receptor trimerizes, initiating a signaling cascade that results in apoptosis.[1][2][3] This process is critical for immune system homeostasis and the elimination of cancerous or virally infected cells.[2][4]

A key negative regulator of this pathway is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor.[1][3] This interaction inhibits the formation of the Death-Inducing Signaling Complex (DISC) and subsequent apoptotic signaling.[1][3] The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that corresponds to the last three amino acids of the Fas receptor.[1][5] It competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking FAP-1's antiapoptotic action and sensitizing resistant cells to Fas-mediated apoptosis.[1][2] These application notes provide detailed protocols for the use of Fas C-Terminal Tripeptide in cell culture.

Product Information and Properties

Proper handling and storage of the **Fas C-Terminal Tripeptide** are crucial for maintaining its stability and activity.



Property	Description
Sequence	Ac-Ser-Leu-Val-OH
Molecular Weight	359.42 g/mol [1][5]
CAS Number	189109-90-8[1]
Appearance	White to off-white solid[1]
Solubility	Insoluble in water. Soluble in DMSO (≥35.9 mg/mL) and Ethanol (≥10.04 mg/mL).[1]
Storage (Lyophilized)	Store desiccated at -20°C for up to 36 months. [1]
Storage (Solution)	Aliquot and store at -20°C. It is recommended to use within one month to avoid degradation. Avoid repeated freeze-thaw cycles.[1]

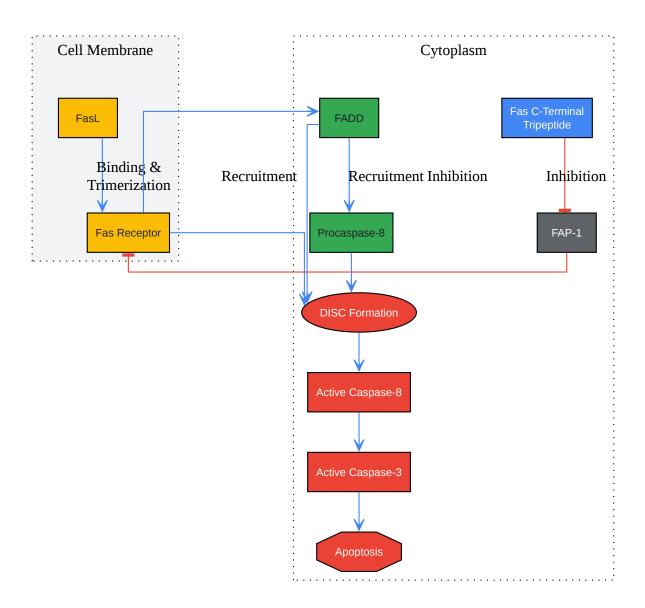
Mechanism of Action

The **Fas C-Terminal Tripeptide** enhances apoptotic signaling by disrupting the inhibitory interaction between the Fas receptor and FAP-1.

- Fas Receptor Activation: The binding of Fas Ligand (FasL) to the Fas receptor induces its trimerization.[1][6]
- DISC Formation: This conformational change allows for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][6][7]
- Caspase Cascade: Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream cascade by activating effector caspases, such as caspase-3, which carry out apoptosis.[1][5]
 [7]
- Inhibition by FAP-1: FAP-1 binds to the C-terminal tripeptide motif of the Fas receptor, which hinders efficient DISC formation and signal transduction, thus inhibiting apoptosis.[1][2]



 Action of Fas C-Terminal Tripeptide: The synthetic tripeptide acts as a competitive inhibitor, binding to FAP-1 and preventing its association with the Fas receptor. This allows the receptor to participate in the apoptotic signaling cascade.[1][2]



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Caption: Fas signaling pathway and the inhibitory role of the Tripeptide.



Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Fas C-Terminal Tripeptide

This protocol describes the preparation of a stock solution from the lyophilized peptide.

Materials:

- Lyophilized Fas C-Terminal Tripeptide
- Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
- Based on the desired stock concentration, calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of peptide (MW: 359.42 g/mol), add 278.2 μL of DMSO.
- Add the calculated volume of DMSO to the vial.
- Gently vortex or sonicate to ensure the peptide is completely dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.



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Caption: Workflow for reconstituting lyophilized Fas C-Terminal Tripeptide.

Protocol 2: Sensitization of Apoptosis-Resistant Cells

This protocol provides a general workflow to assess the ability of the **Fas C-Terminal Tripeptide** to sensitize apoptosis-resistant cancer cells (expressing both Fas and FAP-1) to an apoptotic stimulus like an anti-Fas antibody.

Materials:

- Apoptosis-resistant cell line (e.g., DLD-1 colon cancer cells)
- · Complete cell culture medium
- Fas C-Terminal Tripeptide stock solution (in DMSO)
- Agonistic anti-Fas antibody (e.g., clone CH11 for human cells)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Procedure:

- Cell Seeding: Seed the cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- Pre-incubation with Tripeptide: The next day, treat the cells with varying concentrations of the Fas C-Terminal Tripeptide (e.g., 30 μM, 50 μM, 100 μM).[8] Include a vehicle control (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.[2]
- Apoptosis Induction: After pre-incubation, add the agonistic anti-Fas antibody to the wells at a pre-determined optimal concentration (e.g., 0.05-0.1 μg/mL).[2]
- Incubation: Incubate the cells for an appropriate duration to induce apoptosis (e.g., 3-16 hours).
 [2] The optimal time should be determined empirically.



Apoptosis Assessment: Harvest the cells and stain with Annexin V and Propidium Iodide
according to the manufacturer's protocol. Analyze the cells by flow cytometry to quantify the
percentage of apoptotic cells.

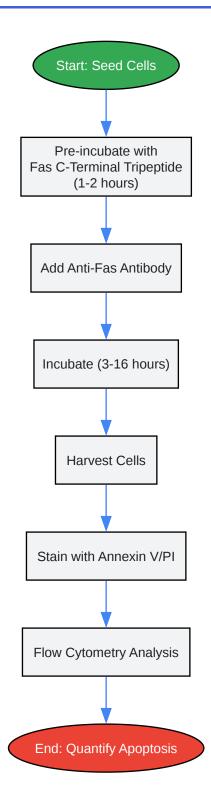
Quantitative Data on Inhibitory Effects:

The following table summarizes the inhibitory effect of **Fas C-Terminal Tripeptide** on Fas/FAP-1 binding at different concentrations.

Tripeptide Concentration	Fas/FAP-1 Binding Inhibition	
30 μΜ	31.1%	
50 μΜ	44.3%	
100 μΜ	87.6%	
1 mM	100.7%	
Data sourced from MedchemExpress.[8]		

Visualization of Experimental Workflow





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